molecular formula C8H9N3O2 B11646225 N-(pyridin-3-ylmethyl)ethanediamide

N-(pyridin-3-ylmethyl)ethanediamide

Cat. No.: B11646225
M. Wt: 179.18 g/mol
InChI Key: OZOWEWHBCBRXGW-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)ethanediamide is a di-amide compound of interest in supramolecular chemistry and materials science research. Its molecular structure features a central ethanediamide group, also known as an oxalamide, flanked by a pyridin-3-ylmethyl substituent. This configuration provides multiple hydrogen-bonding sites through the amide functionalities and a coordinative nitrogen atom from the pyridine ring, making it a versatile building block or ligand . Researchers utilize this compound as a precursor or core structure in the development of more complex molecules, such as N'-[(pyridin-3-yl)methyl]-N-(1,3-thiazol-2-yl)ethanediamide (CAS 331829-80-2) . In crystallography, it is known to form distinct supramolecular architectures, such as ladders and tapes, sustained by amide-amide and amide-pyridyl hydrogen bonding . Its role as a bridging ligand in coordination chemistry has been demonstrated in the formation of binuclear metal complexes, for example, with zinc(II) dithiocarbamates . The compound is for research and development applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N'-(pyridin-3-ylmethyl)oxamide

InChI

InChI=1S/C8H9N3O2/c9-7(12)8(13)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,12)(H,11,13)

InChI Key

OZOWEWHBCBRXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=O)N

Origin of Product

United States

Preparation Methods

N-(pyridin-3-ylmethyl)ethanediamide can be synthesized through the reaction of pyridin-3-ylmethylamine with diethyloxalate in a 2:1 molar ratio in a water solution . The reaction typically involves refluxing the mixture to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like water, acetonitrile, or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(pyridin-3-ylmethyl)ethanediamide exerts its effects involves its ability to form coordination complexes with metal ions. The pyridine nitrogen atoms act as ligands, coordinating with metal centers to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and biochemical processes.

Comparison with Similar Compounds

Structural Analogues from Pyridine Derivatives

The Catalog of Pyridine Compounds (2017) lists several N-substituted pyridine derivatives with amide or related functional groups. Key comparisons include:

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Notable Features
N-(pyridin-3-ylmethyl)ethanediamide 3-pyridine Ethanediamide (-NHCOCH2CONH-) ~193.2 (calculated) Dual amide groups, potential H-bonding
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide 3-pyridine Acetamide (-NHCOCH3) ~294.1 Hydroxy and iodine substituents
N-(3-Hydroxypyridin-2-yl)acetamide 2-pyridine Acetamide ~166.2 Hydroxy group at pyridine C3
N-(3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide 2-pyridine Pivalamide (-NHCOC(CH3)3) ~318.3 Trifluoromethyl and hydroxypropyl groups

Key Observations :

  • Functional Group Impact: Ethanediamide’s dual amide groups may enhance intermolecular interactions compared to mono-amide analogs (e.g., acetamide or pivalamide derivatives). This could improve crystallinity or binding affinity in biological systems .
  • Substituent Position: Pyridine substitution at the 3-position (vs.
  • Bioactivity : Compounds like N-(pyridin-3-ylmethyl)triazol-5-amine (from Florjancic et al., 2008) exhibit P2X7 receptor antagonism, suggesting that pyridin-3-ylmethyl derivatives may have neurological applications. Ethanediamide’s amide groups could modulate solubility or metabolic stability compared to triazole-based analogs .

Physicochemical Properties (Hypothetical Analysis)

Property This compound N-(3-Hydroxypyridin-2-yl)acetamide N-(2-hydroxy-5-iodopyridin-3-yl)acetamide
LogP ~0.5 (moderate polarity) ~0.2 ~1.8 (due to iodine)
Water Solubility Moderate (amide H-bonding) High (hydroxy group) Low (iodine hydrophobicity)
Melting Point ~200–220°C (estimated) ~180°C >250°C (iodine enhances packing)

Notes:

  • Ethanediamide’s dual amide groups likely increase polarity and melting point compared to mono-amide analogs .
  • The iodine substituent in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide introduces significant hydrophobicity and steric bulk, reducing solubility but improving thermal stability .

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